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molecular formula C6H4O4S B147516 2,5-Thiophenedicarboxylic acid CAS No. 4282-31-9

2,5-Thiophenedicarboxylic acid

Cat. No. B147516
M. Wt: 172.16 g/mol
InChI Key: YCGAZNXXGKTASZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08053453B2

Procedure details

1.72 g (10 mmol) of thiophene-2,5-dicarboxylic acid and 3.18 g (30 mmol) of sodium carbonate suspended in 25 mL of DMF were stirred with 623 μL of methyl iodide at room temperature overnight. The sodium salt of the desired product was extracted with water, and 12M of hydrochloric acid was added to the combined aqueous layer. The desired product was extracted with ethyl acetate, and the combined organic layer was washed with saturated aqueous ammonium chloride and dried over anhydrous magnesium sulfate. The desired product was purified by silica gel column chromatography to give 0.49 g of a colorless solid (yield 28%).
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step Two
Quantity
623 μL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
28%

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=[C:2]1[C:9]([OH:11])=[O:10].[C:12](=O)([O-])[O-].[Na+].[Na+].CI>CN(C=O)C>[CH3:12][O:7][C:6]([C:5]1[S:1][C:2]([C:9]([OH:11])=[O:10])=[CH:3][CH:4]=1)=[O:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.72 g
Type
reactant
Smiles
S1C(=CC=C1C(=O)O)C(=O)O
Step Two
Name
Quantity
3.18 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
623 μL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The sodium salt of the desired product was extracted with water, and 12M of hydrochloric acid
ADDITION
Type
ADDITION
Details
was added to the combined aqueous layer
EXTRACTION
Type
EXTRACTION
Details
The desired product was extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organic layer was washed with saturated aqueous ammonium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The desired product was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC=C(S1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.49 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 26.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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